molecular formula C11H17NO2 B13615678 (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol

(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No.: B13615678
M. Wt: 195.26 g/mol
InChI Key: FXXYSWWSUGJPRF-LLVKDONJSA-N
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Description

(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group and a phenyl ring substituted with a propan-2-yloxy group, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally friendly and economically attractive method for the direct synthesis of enantiopure amines starting from prochiral ketones . The reaction conditions typically involve immobilized whole-cell biocatalysts with ®-transaminase activity, optimized to achieve high enantiomeric excess and conversion rates.

Industrial Production Methods

Industrial production of this compound may involve similar biocatalytic approaches, given their efficiency and selectivity. Additionally, chemical synthesis methods using chiral auxiliaries or metal complexes with chiral ligands can be employed, although these methods may suffer from lower enantioselectivity and atom efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted phenyl ethanols, ketones, and amines, depending on the specific reagents and conditions used.

Scientific Research Applications

(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or activator, binding to active sites and altering enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol is unique due to its specific chiral configuration and the presence of the propan-2-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high enantioselectivity and specific interactions with biological targets .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2S)-2-amino-2-(4-propan-2-yloxyphenyl)ethanol

InChI

InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1

InChI Key

FXXYSWWSUGJPRF-LLVKDONJSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)[C@@H](CO)N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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